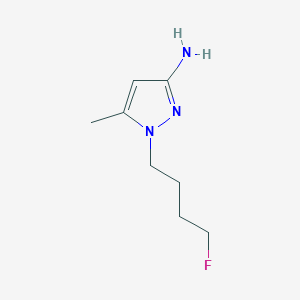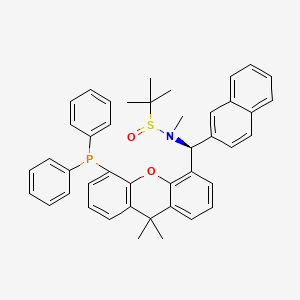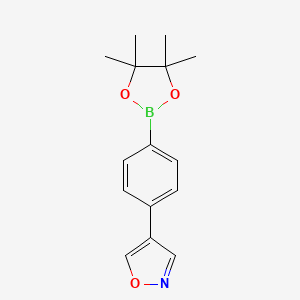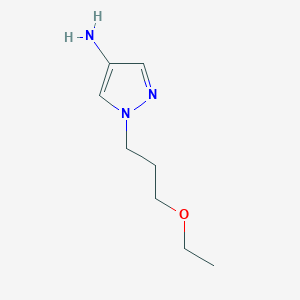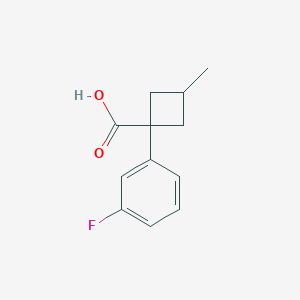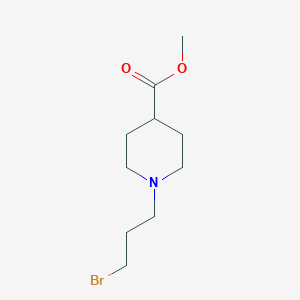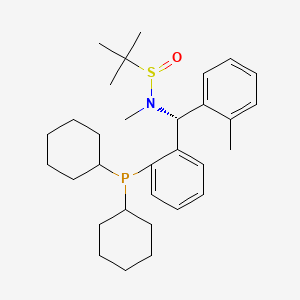
4,4-Di-tert-butylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a tert-butyl group at the para position. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Quinones and other oxidized products.
Reduction: Partially hydrogenated biphenyl derivatives.
Applications De Recherche Scientifique
4,4-Di-tert-butylbiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a stabilizer in radical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a probe in drug discovery research.
Industry: This compound is employed in the production of polymers, resins, and as an additive in lubricants and fuels
Mécanisme D'action
The mechanism of action of 4,4-Di-tert-butylbiphenyl involves its ability to accept electrons from lithium metal to form a radical anion. This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, which are important intermediates in organic synthesis. The compound’s tert-butyl groups provide steric hindrance, enhancing its stability and reactivity in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylbiphenyl: Similar structure but with methyl groups instead of tert-butyl groups.
4,4-Di-tert-butyl-1,1’-biphenyl: Another name for 4,4-Di-tert-butylbiphenyl.
1-tert-Butyl-4-(4-tert-butylphenyl)benzene: A synonym for this compound.
Uniqueness
This compound is unique due to its high stability and reactivity, which are attributed to the presence of bulky tert-butyl groups. These groups provide steric protection, making the compound less prone to unwanted side reactions and enhancing its utility in various chemical processes .
Propriétés
Formule moléculaire |
C20H28 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
5,5-ditert-butyl-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3 |
Clé InChI |
VUVGFTPMYJWXIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
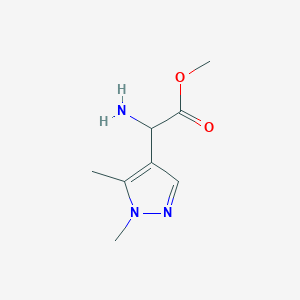
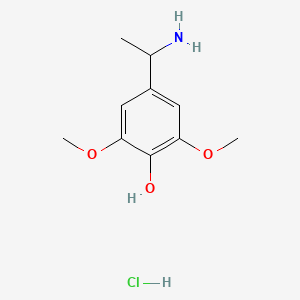
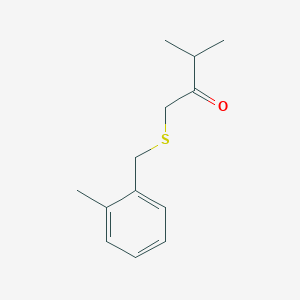
![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
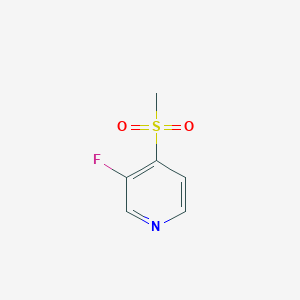
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
